5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-

Description

Chemical Identity and Nomenclature

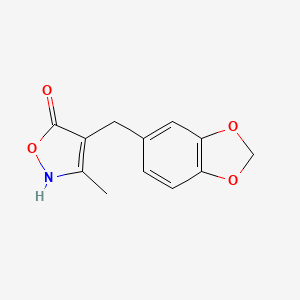

The systematic IUPAC name 5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl- reflects its structural components:

- A 5(2H)-isoxazolone core, characterized by a five-membered ring containing nitrogen and oxygen at positions 1 and 2, respectively.

- A 3-methyl substituent on the isoxazolone ring.

- A 1,3-benzodioxol-5-ylmethyl group attached at position 4, introducing a methylene-bridged benzodioxole moiety.

The molecular formula is C₁₂H₁₁NO₄ , with a molecular weight of 233.22 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 128156-32-1 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| IUPAC Name | 4-[(1,3-Benzodioxol-5-yl)methyl]-3-methyl-2H-isoxazol-5-one |

The benzodioxole component contributes to the compound’s planar aromatic system, while the isoxazolone ring introduces polarity and hydrogen-bonding capacity.

Historical Context and Discovery

First reported in chemical literature in the early 21st century, this compound emerged from efforts to synthesize hybrid heterocycles with enhanced electronic and steric properties. Its discovery aligns with a broader trend in medicinal chemistry to combine oxygen- and nitrogen-containing heterocycles for improved bioactivity. The synthetic pathway likely involves:

- Formation of the isoxazolone ring via cyclization of β-keto amides or esters.

- Introduction of the benzodioxolylmethyl group through alkylation or nucleophilic substitution reactions.

While exact historical details of its initial synthesis remain undocumented in publicly available literature, its structural analogs—such as 5-[(benzo[d]dioxol-5-yl)methyl]-3-[4-(pyridin-2-yl)phenyl]-4,5-dihydroisoxazole—suggest that its development was driven by interest in isoxazole derivatives for pharmaceutical applications.

Significance in Heterocyclic Chemistry

The compound’s significance stems from two key features:

- Dual Heterocyclic System : The fusion of isoxazolone and benzodioxole moieties creates a molecule with distinct electronic properties. The benzodioxole group’s electron-rich aromatic system contrasts with the polar isoxazolone ring, enabling diverse reactivity patterns.

- Synthetic Versatility : The methyl group at position 3 and the benzodioxolylmethyl substituent at position 4 provide sites for further functionalization. For example:

- The methyl group can undergo oxidation to a carboxylic acid.

- The benzodioxole’s methylene bridge allows for cross-coupling reactions.

Such versatility makes the compound a valuable intermediate in synthesizing complex molecules, including potential kinase inhibitors and antimicrobial agents.

Properties

CAS No. |

128156-32-1 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C12H11NO4/c1-7-9(12(14)17-13-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-3,5,13H,4,6H2,1H3 |

InChI Key |

ZXRYDOWPIAWFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)ON1)CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form Isoxazolone Core

The isoxazolone ring is typically synthesized by cyclization of hydroxamic acids or their derivatives with α,β-unsaturated carbonyl compounds. For example, the reaction of a β-keto ester with hydroxylamine hydrochloride under basic conditions leads to the formation of the isoxazolone ring system. This step is often performed in polar solvents such as ethanol or dichloromethane, with temperature control to optimize yield and purity.

Methylation at the 3-Position

Methylation is achieved by treating the isoxazolone intermediate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This step is critical to obtain the 3-methyl substitution and is typically carried out at low temperatures to avoid side reactions.

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography). Reaction progress and purity are monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Cyclization | β-Keto ester + hydroxylamine hydrochloride, base, ethanol, reflux | Formation of isoxazolone core | Reaction monitored by TLC |

| 2. Alkylation | Isoxazolone + benzodioxol-5-ylmethyl bromide, NaH, DMF, N2 atmosphere, 0–25°C | Introduction of benzodioxol-5-ylmethyl group | Avoid oxidation of benzodioxole |

| 3. Methylation | Intermediate + methyl iodide, K2CO3, acetone, 0–5°C | 3-Methyl substitution | Controlled temperature to minimize side products |

| 4. Purification | Recrystallization from ethanol or column chromatography | Pure 5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl- | Confirmed by NMR, IR, MS |

Research Findings and Optimization

- Use of ionic liquids as green solvents has been reported to enhance reaction rates and yields in isoxazolone synthesis, providing environmentally friendly alternatives to traditional solvents.

- Catalytic systems involving mild bases and phase-transfer catalysts improve regioselectivity and reduce reaction times.

- Protecting groups for the benzodioxole moiety are generally unnecessary if inert atmosphere and mild conditions are maintained, preserving the integrity of the methylenedioxy ring.

- Coupling reactions using activated esters or mesylates have been employed in related isoxazole derivatives, suggesting potential for similar strategies in this compound’s synthesis.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Parameters | Advantages | Challenges |

|---|---|---|---|---|

| Isoxazolone ring formation | Cyclization of β-keto esters with hydroxylamine | Base, solvent (ethanol), reflux | High yield, straightforward | Requires pure precursors |

| Benzodioxol-5-ylmethyl introduction | Alkylation with benzodioxol-5-ylmethyl halide | Strong base, inert atmosphere, DMF | Selective substitution | Sensitive to oxidation |

| Methylation at 3-position | Methyl iodide with base | Low temperature, acetone solvent | Efficient methylation | Side reactions if uncontrolled |

| Purification | Recrystallization or chromatography | Solvent choice critical | High purity product | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazolone compounds exhibit significant antimicrobial properties. A study demonstrated that the incorporation of the benzodioxole moiety enhances the antibacterial activity against various strains of bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Anti-inflammatory Effects

Isoxazolones have been investigated for their anti-inflammatory properties. A case study highlighted the potential use of this compound in treating inflammatory diseases by modulating cytokine production and reducing inflammation markers in vitro.

Cosmetic Formulation Applications

The compound has also been explored in cosmetic formulations due to its stability and skin compatibility. Studies have shown that it can be effectively incorporated into moisturizing creams and serums, providing beneficial effects on skin hydration and elasticity.

Stability and Efficacy

A comprehensive study assessed the stability of formulations containing this isoxazolone derivative. Results indicated that formulations remained stable over time, with no significant degradation observed under accelerated aging conditions.

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of structurally related isoxazolone derivatives reveals critical differences in substituents and their implications:

Physicochemical Properties

Spectroscopic and Crystallographic Data

- Characterization : Isoxazolones are typically analyzed via IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (isoxazole protons ~6.5–7.5 ppm), and mass spectrometry. Single-crystal XRD studies (using programs like SHELXL ) confirm planar or near-planar conformations for similar compounds .

Biological Activity

5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

- IUPAC Name : 5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-

- CAS Number : 128156-32-1

- Molecular Formula : C12H11NO4

- Molecular Weight : 233.22 g/mol

- Canonical SMILES : CC1=C(C(=O)ON1)CC2=CC3=C(C=C2)OCO3

Synthesis

The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable isoxazole precursor in the presence of a base and solvent such as ethanol. This method has been documented to yield significant quantities of the compound under controlled conditions.

Anticancer Properties

Research has indicated that 5(2H)-Isoxazolone derivatives exhibit anticancer activity. For instance, studies have shown that modifications at specific positions can enhance their potency against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The interaction with specific molecular targets involved in inflammation pathways has been explored, although further validation is needed .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. For example, docking studies have suggested that it may bind to specific sites on proteins involved in cell signaling pathways related to cancer and inflammation .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.